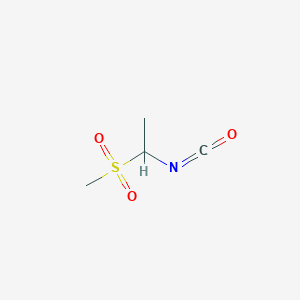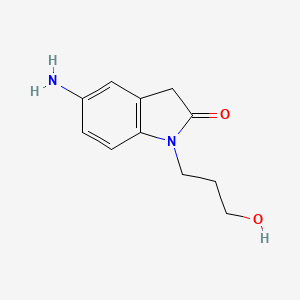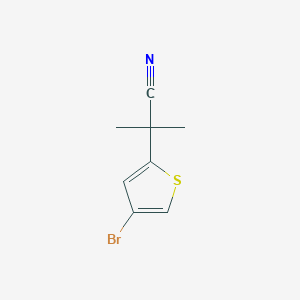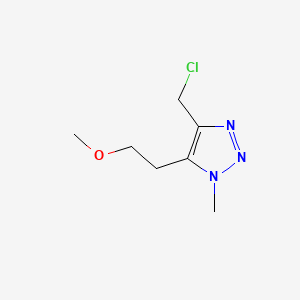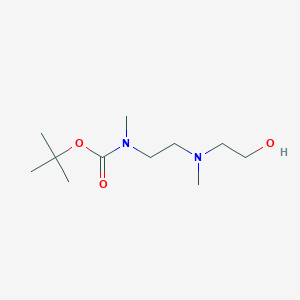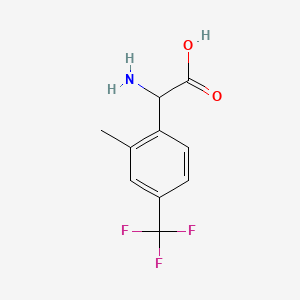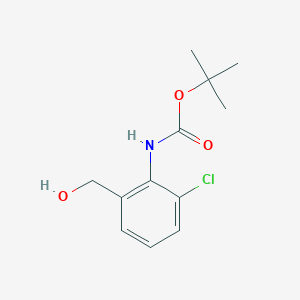
Tert-butyl (2-chloro-6-(hydroxymethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chloro and a hydroxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 2-chloro-6-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol
Major Products:
- Oxidation of the hydroxymethyl group yields formyl or carboxyl derivatives.
- Reduction of the nitro group yields the corresponding amine.
- Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Studied for its potential use in enzyme inhibition.
- Investigated for its role in modulating biological pathways.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its therapeutic properties in drug development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function. The molecular pathways involved may include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-(2-chlorophenyl)carbamate
- tert-Butyl N-(6-hydroxymethylphenyl)carbamate
Comparison:
tert-Butyl N-phenylcarbamate: Lacks the chloro and hydroxymethyl substituents, making it less reactive in certain substitution reactions.
tert-Butyl N-(2-chlorophenyl)carbamate: Lacks the hydroxymethyl group, reducing its potential for oxidation reactions.
tert-Butyl N-(6-hydroxymethylphenyl)carbamate: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
The unique combination of the chloro and hydroxymethyl groups in tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate makes it a versatile compound with distinct reactivity and applications.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
URHUOQGRBDAWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


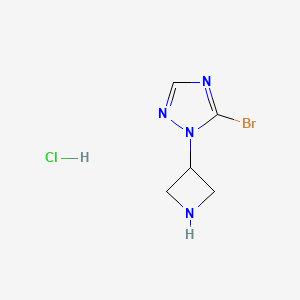
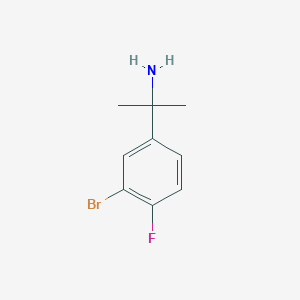
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)

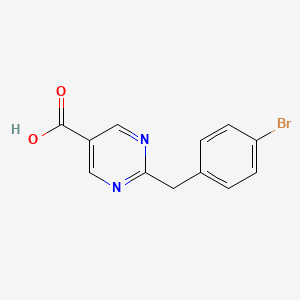

![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
